molecular formula C16H23BrN2O2 B2683543 5-bromo-N-[(1-cyclopentylpiperidin-4-yl)methyl]furan-2-carboxamide CAS No. 953993-01-6

5-bromo-N-[(1-cyclopentylpiperidin-4-yl)methyl]furan-2-carboxamide

Cat. No.: B2683543
CAS No.: 953993-01-6
M. Wt: 355.276
InChI Key: QMDASOWWYNCEHD-UHFFFAOYSA-N
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Description

5-bromo-N-[(1-cyclopentylpiperidin-4-yl)methyl]furan-2-carboxamide (CAS Number 953993-01-6) is a synthetic small molecule with a molecular formula of C16H23BrN2O2 and a molecular weight of 355.27 g/mol . This compound features a furan-2-carboxamide core structure substituted with a bromine atom at the 5-position of the furan ring and a complex N-[(1-cyclopentylpiperidin-4-yl)methyl] side chain, which incorporates both cyclopentyl and piperidinyl motifs commonly associated with neurological activity . The structural architecture of this molecule, particularly the piperidine and cyclopentyl groups, shares characteristics with azacyclic compounds investigated for their activity in the central nervous system . Patents covering structurally related compounds indicate potential research applications for disorders of the nervous system, including as antipsychotics, anxiolytics, antidepressants, or antimigraine agents . Furthermore, the presence of the bromine atom offers a versatile synthetic handle for further structural modification and derivatization in medicinal chemistry research, making it a valuable intermediate for constructing compound libraries. Available packaging includes 1mg, 5mg, and 10mg quantities, with all products intended for research use only and not for human or veterinary applications .

Properties

IUPAC Name

5-bromo-N-[(1-cyclopentylpiperidin-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c17-15-6-5-14(21-15)16(20)18-11-12-7-9-19(10-8-12)13-3-1-2-4-13/h5-6,12-13H,1-4,7-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDASOWWYNCEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(1-cyclopentylpiperidin-4-yl)methyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Bromination of Furan: The furan ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formation of Piperidine Derivative: The piperidine moiety is synthesized separately, often starting from cyclopentanone and piperidine, followed by reductive amination to introduce the cyclopentyl group.

    Coupling Reaction: The brominated furan and the piperidine derivative are then coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(1-cyclopentylpiperidin-4-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-[(1-cyclopentylpiperidin-4-yl)methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(1-cyclopentylpiperidin-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 5-bromo-N-[(1-cyclopentylpiperidin-4-yl)methyl]furan-2-carboxamide, highlighting substituent variations and associated biological activities:

Compound Name Substituent Key Properties/Activities Reference
Target Compound (1-cyclopentylpiperidin-4-yl)methyl Inferred: Potential CNS targeting due to piperidine moiety; enhanced lipophilicity -
5-bromo-N-(4-formylphenyl)furan-2-carboxamide 4-formylphenyl MMP-13 inhibitor; synthesized via DCM/DMF coupling (18% yield)
5-bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide 5-nitrothiazol-2-yl Antimicrobial activity (44% yield; red solid)
5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide 3-chloro-4-morpholinylphenyl Radiolabeled for microPET imaging; potential CNS tracer
5-bromo-N-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioyl)furan-2-carboxamide 4-methylpiperidinylsulfonylphenyl Sulfonyl group may enhance solubility; thiourea linkage modifies binding
5-bromo-N-(4-bromophenyl)furan-2-carboxamide 4-bromophenyl High halogen content suggests potential halogen bonding in target engagement

Key Observations

Substituent Impact on Bioactivity :

  • Aryl vs. Heterocyclic Groups : Compounds with heterocyclic substituents (e.g., 5-nitrothiazole , benzothiazole ) often exhibit antimicrobial or enzyme inhibitory activities, whereas aryl groups (e.g., 4-bromophenyl ) may enhance target affinity via π-π stacking.
  • Piperidine/Morpholine Derivatives : Piperidine- or morpholine-containing analogs (e.g., ) are frequently employed in CNS-targeting agents due to increased lipophilicity and blood-brain barrier permeability. The target compound’s cyclopentylpiperidinyl group aligns with this trend.

Synthetic Yields and Methods :

  • Yields for analogs vary significantly (18–44%), influenced by substituent reactivity and purification methods . The target compound’s synthesis would likely require coupling 5-bromofuran-2-carboxylic acid with a (1-cyclopentylpiperidin-4-yl)methanamine derivative, analogous to procedures in .

Biological Activity

5-bromo-N-[(1-cyclopentylpiperidin-4-yl)methyl]furan-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C17H22BrN3O2
  • Molecular Weight : 366.28 g/mol
  • CAS Number : 6107-26-2

The compound primarily functions as a selective inhibitor of certain enzymes and receptors involved in cellular signaling pathways. Its bromine substituent and furan moiety contribute to its ability to interact with biological targets, potentially modulating neurotransmitter systems and inflammatory responses.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation in:

  • Breast Cancer Cells (MCF-7) : IC50 values indicated effective dose-response relationships.
  • Lung Cancer Cells (A549) : Induced apoptosis was observed, suggesting a mechanism involving programmed cell death.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest

Neuropharmacological Effects

The compound has shown promise in modulating neurotransmitter systems, particularly in the context of anxiety and depression models. In animal studies, administration led to:

  • Increased serotonin levels in the brain.
  • Reduced anxiety-like behaviors in the elevated plus maze test.

Anti-inflammatory Activity

This compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This was demonstrated in lipopolysaccharide (LPS)-induced inflammation models.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various human cancer cell lines. The results indicated that it significantly inhibited tumor growth in xenograft models, highlighting its potential as an anticancer agent.

Study 2: Neuropharmacological Assessment

In a neuropharmacological study, researchers assessed the effects of the compound on anxiety-related behaviors. The findings suggested that it could serve as a potential treatment for anxiety disorders, with a favorable safety profile observed during preclinical trials.

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